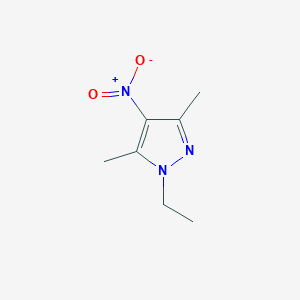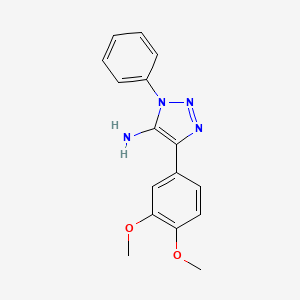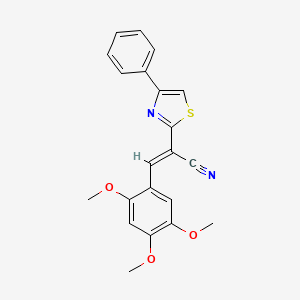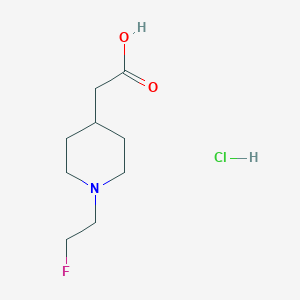
1-乙基-3,5-二甲基-4-硝基-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” is a research chemical with the molecular formula C7H11N3O2 and a molecular weight of 169.18 . It is a member of the pyrazole family, which are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure can be determined using techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis .
Chemical Reactions Analysis
Pyrazoles, including “1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole”, can participate in a variety of chemical reactions. These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” include a molecular weight of 169.18, a boiling point of 260.1±35.0 ℃ at 760 mmHg, a melting point of 44-47 ℃, and a density of 1.25±0.1 g/cm3 .
科学研究应用
分子相互作用和光谱分析
一项关于与1-乙基-3,5-二甲基-4-硝基-1H-吡唑相关的合成化合物的分子相互作用、光谱分析和化学反应性的研究揭示了它们在形成杂环化合物(如吡唑啉和恶唑啉)方面的潜力,这可能有助于合成在非线性光学(NLO)技术中具有应用的新材料 (Singh 等人,2013)。
与肼的反应
对类似化合物与肼反应的研究导致吡唑的选择性形成,突出了合成潜在生物活性分子的方法 (Mikhed’kina 等人,2009)。
抗癌活性
对吡唑并[3,4-d]嘧啶-4-酮衍生物的研究显示出显着的抗癌活性,特别是对 MCF-7 人乳腺癌细胞系,表明了潜在的治疗应用 (Abdellatif 等人,2014)。
抗菌和抗癌剂
已经合成并评估了新型吡唑衍生物的抗菌和抗癌活性,为开发具有改进功效的新药提供了见解 (Hafez 等人,2016)。
合成和表征
对各种吡唑衍生物的合成和表征的研究,包括对它们的结构、化学反应性和在材料科学和制药领域的潜在应用的研究,为这些领域未来的创新奠定了基础 (Ozerova 等人,2015)。
未来方向
The future directions for “1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. As a member of the pyrazole family, it could be used as a scaffold in the synthesis of bioactive chemicals .
作用机制
Target of Action
Pyrazole derivatives, which include 1-ethyl-3,5-dimethyl-4-nitro-1h-pyrazole, are known to interact with various biological targets . These targets can be enzymes, receptors, or other proteins that play crucial roles in biological processes .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The interaction between 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole and its targets could lead to changes in the biological processes regulated by these targets.
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular processes, such as signal transduction, gene expression, and metabolic reactions.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known activities of pyrazole derivatives, the effects could potentially include changes in cellular signaling, gene expression, and metabolic processes .
Action Environment
The action, efficacy, and stability of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells . .
生化分析
Biochemical Properties
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cAMP-specific phosphodiesterases, which are crucial in regulating cellular levels of cyclic AMP (cAMP) . The interaction with these enzymes can modulate the breakdown of cAMP, thereby influencing various signaling pathways. Additionally, the nitro group in 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole can participate in redox reactions, further impacting its biochemical properties.
Cellular Effects
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole affects various cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of cAMP-specific phosphodiesterases . This modulation can lead to changes in gene expression and cellular metabolism. The compound’s impact on cAMP levels can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, the nitro group can induce oxidative stress in cells, leading to alterations in cellular function.
Molecular Mechanism
The molecular mechanism of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes such as cAMP-specific phosphodiesterases . By binding to the active site of these enzymes, it can alter their activity, leading to changes in cAMP levels. Additionally, the nitro group can undergo reduction reactions, generating reactive intermediates that can interact with cellular components, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, the compound may degrade, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression . At higher doses, toxic or adverse effects may be observed. These effects can include oxidative stress, cellular damage, and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range elicits a significant biological response.
Metabolic Pathways
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes such as cAMP-specific phosphodiesterases, influencing the breakdown of cAMP . The compound can also undergo reduction reactions, leading to the formation of reactive intermediates that participate in further biochemical reactions. These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution is also affected by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects. For example, it may localize to the cytoplasm or nucleus, depending on its interactions with cellular components. The localization can impact the compound’s activity and function, influencing cellular processes such as gene expression and enzyme activity.
属性
IUPAC Name |
1-ethyl-3,5-dimethyl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-9-6(3)7(10(11)12)5(2)8-9/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFXYAXIJPCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2634961.png)


![Benzo[d]thiazol-2-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2634965.png)
![(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2634968.png)



![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2634975.png)
![Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2634976.png)
![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2634977.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2634979.png)
![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2634982.png)
![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2634983.png)